molecular formula C10H11N B1216472 1-Methyl-3,4-dihydroisoquinoline CAS No. 2412-58-0

1-Methyl-3,4-dihydroisoquinoline

Cat. No. B1216472
CAS RN: 2412-58-0
M. Wt: 145.2 g/mol
InChI Key: JZZLDIIDMFCOGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, including the 1-methyl variant, often involves innovative strategies for C(sp3)-H activation and electrocyclization. A notable method involves constructing 3-aryl-3,4-DHIQs from iminoBCB precursors through thermal tandem electrocyclic ring-opening and 6π-electrocyclization processes, demonstrating an alternative to traditional Bischler-Napieralski-type reactions. This approach allows for broader structural diversity with good yields (Chaumontet, Piccardi, & Baudoin, 2009). Furthermore, simplified methods using phenethylamine as a starting material have been developed to produce 1-methyl-1,2,3,4-tetrahydroisoquinoline through acetylation, cyclization, and reduction steps, offering easier procedures with fewer by-products (Shao Ying-lu, 2007).

Molecular Structure Analysis

The molecular and crystal structures of dihydroisoquinoline derivatives, such as 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines, have been elucidated. These studies reveal tautomeric forms and provide insight into the steric and electronic properties influencing reactivity and interaction potentials (Davydov et al., 1993).

Chemical Reactions and Properties

Dihydroisoquinolines participate in a variety of chemical reactions, underlining their versatility. For instance, they can undergo rearrangements to produce fused-ring pyrrole derivatives, showcasing their potential in complex molecular synthesis (Zhao & Eguchi*, 1997). Additionally, dihydroisoquinolines have been used to explore adrenoceptor activities, offering insights into their biochemical interactions and potential therapeutic applications (Beaumont et al., 1983).

Scientific Research Applications

Synthesis Methods

  • 3-Methyl Derivatives Synthesis : 3-Methyl derivatives of 1-substituted 3,4-dihydroisoquinoline were synthesized from eugenol and its methyl ether, showcasing a method for producing these derivatives, albeit with low yield (Shklyaev et al., 2011).

  • Synthesis of Isoquinoline Derivatives : 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline was utilized in the synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine, highlighting its role in producing complex organic compounds (Kóbor et al., 1994).

  • Intramolecular Cyclisation : The use of 1-methylthio-3,4-dihydroisoquinoline in intramolecular cyclisation demonstrated its utility in synthesizing 1-substituted 3,4-dihydroisoquinolines (Gittos et al., 1976).

  • Asymmetric Hydrogenation : Research involving asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline in the presence of a chiral amidophosphite ligand illustrates its applicability in enantioselective synthesis (Lyubimov et al., 2012).

Chemical and Pharmacological Properties

  • Catechol-O-Methyltransferase Inhibition : Studies have shown that 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine, including 1-methyl analogs, are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines (Cheng et al., 1987).

  • Analgesic and Antiinflammatory Activity : Amidines of the 3,4-dihydroisoquinoline series, including those substituted with 1-arylamino groups, were synthesized and showed potential for analgesic and antiinflammatory activities (Glushkov et al., 2005).

Miscellaneous Applications

  • Synthesis of Protoberberines : The reaction of 3-methoxyphthalide anions with 3,4-dihydroisoquinolines, including the 1-methyl derivative, was used to synthesize 13-spiro-substituted protoberberines, demonstrating its versatility in complex organic syntheses (Warrener et al., 1998).

  • Photodecomposition Studies : Research on the photodecomposition of 1-substituted 3,4-dihydroisoquinolines, including the 1-methyl variant, has contributed to understanding the photochemical behavior of these compounds (Ogata & Takagi, 1971).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid skin and eye contact, and follow safety protocols .

properties

IUPAC Name

1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZLDIIDMFCOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946947
Record name 1-Methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946947
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,4-dihydroisoquinoline

CAS RN

2412-58-0
Record name 2412-58-0
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Record name 1-Methyl-3,4-dihydroisoquinoline
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Record name 1-Methyl-3,4-dihydroisoquinoline
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 2723 ml acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, 1888.5 g stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., 916 g 2-chloroethylbenzene was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, 1369.7 g acetonitrile was gradually stripped from the mixture. During the stripping period, the temperature of the mixture varied from 23° C. to 84° C. and the pressure in the reaction vessel varied from 45 mm Hg to about 100 mm Hg. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours during which period the temperature of the mixture varied from about 109° C. to about 113° C. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. About 2 liters of methylene chloride was added to the mixture. Then, this mixture was added with stirring to 4 liters of 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. About 13 liters more 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 749.3 g 1-methyl-3,4-dihyroisoquinoline (79.2% yield based on 2-chloroethylbenzene starting material). An autoclave was charged with a slurry of 300 g 50%-wetted 5% palladium-on-carbon catalyst in 8 liters absolute ethanol. Then, there was added to the slurry a mixture of 2143.2 g 1-methyl-3,4-dihydroisoquinoline along with 82.2 g 2-chloroethylbenzene contaminant (such as prepared by the foregoing procedures). The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to 9° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 2100.0 g 1-methyl-1,2,3,4-tetrahydroisoquinoline (96.7% based on 1-methyl-3,4-di-hydroisoquinoline starting material). A reaction vessel was charged with a mixture of 1136 g 1-methyl-1,2,3,4-tetrahydroisoquinoline in 1360 ml toluene. The mixture was cooled to 10° C., stirred and placed under a nitrogen blanket. With the temperature of the mixture at 10° C., 150 ml dichloroacetyl chloride was added to the reaction mixture gradually in a 13-minute period, after which time the temperature reached 70° C. Then, over a two-hour period portions of dichloroacetyl chloride and toluene were added gradually until a total of 780 ml dichloroacetyl chloride and 2100 ml toluene were added. The mixture was heated to reflux over a 21/2 hour period during which time HCl gas evolved from the reaction mixture. The mixture was cooled and 100 g silica gel was added to the mixture. The mixture was filtered and then stripped of toluene and of excess dichloroacetyl chloride to provide 1801.5 g 2-(dichloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline (97.7% yield based on 1-methyl-1,2,3,4-tetrahydroisoquinoline starting material).
Quantity
2723 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
1888.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
916 g
Type
reactant
Reaction Step Three
Quantity
1369.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, N-phenethyl-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (25.3 g, 154.8 mmol) prepared in Step 1 above was added to polyphosphoric acid (250 g) and then stirred for 1.5 hours at 160° C. The reaction mixture was poured into ice water, neutralized with ammonia solution, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was subjected to silica gel column chromatography (eluent: methanol/dichloromethane ={fraction (1/20)}) to give 21.8 g of the titled compound as an oily substance.
Quantity
25.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

8.43 g of the compound(51.6 mM) prepared in Step 1 above was added to 84.36 g of polyphosporic acid, which was reacted at 160° C. for 1.5 hours with stirring. The reaction solution was poured into ice water, neutralized with ammonia water, and extracted from ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The residue thus obtained was subjected to silica gel column chromatography using a mixed solvent of methanol:dichloromethane (1:20 (v/v)) as a developing solvent to give 6.48 g of the title compound as oily substance.
Quantity
8.43 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosporic acid
Quantity
84.36 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 4
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 5
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 6
1-Methyl-3,4-dihydroisoquinoline

Citations

For This Compound
396
Citations
J Parrado, E Absi, A Ayala, A Castaño… - Journal of …, 2000 - Wiley Online Library
: The endogenous monoamine 1‐methyl‐1,2,3,4‐tetrahydroisoquinoline has been shown to prevent the neurotoxic effect of MPP + and other endogenous neurotoxins, which produce a …
Number of citations: 34 onlinelibrary.wiley.com
F Haraszti, T Igricz, G Keglevich, M Milen… - Current Organic …, 2018 - ingentaconnect.com
Formerly, an unexpected acyl migration of 1-methylidene-3,4-dihydroisoquinoline- 2(1H)-yl-methanone derivatives was observed, and on this basis a microwave assisted synthetic …
Number of citations: 2 www.ingentaconnect.com
VY Shuvalov, AL Samsonenko, YS Rozhkova… - …, 2021 - Wiley Online Library
Reactions of available 1‐alkyl‐3,4‐dihydroisoquinolines with 4‐(2,2,2‐trifluoroacetyl)‐, 4‐acetyl‐ or 4‐(ethoxy‐methylene)‐2‐aryloxazol‐5(4H)‐ones were studied. A series of new 3‐…
YN Bannikova, AN Maslivets, YS Rozhkova… - Mendeleev …, 2005 - infona.pl
Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to give substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]…
Number of citations: 11 www.infona.pl
R Achary, S Kim, Y Choi, GR Mathi… - Bulletin of the …, 2019 - Wiley Online Library
A mild one‐pot and metal‐free condition was discovered to implement two different alkyl groups chemoselectively on 1‐methyl‐3,4‐dihydroisoquinoline (1‐Me‐DHIQ), one at the …
Number of citations: 3 onlinelibrary.wiley.com
SE Lyubimov, EA Rastorguev, PV Petrovskii… - Russian Chemical …, 2012 - Springer
A number of metal complex precatalysts, solvents, and additives were examined in the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline in the presence of a chiral …
Number of citations: 4 link.springer.com
K Kikuchi, Y Nagatsu, Y Makino, T Mashino… - Drug metabolism and …, 1991 - ASPET
14C-Labeled 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) were synthesized, and their metabolism and tissue distribution were studied. …
Number of citations: 69 dmd.aspetjournals.org
J Kóbor, J Lázár, F Fölöp… - Journal of heterocyclic …, 1994 - Wiley Online Library
In contrast with earlier literature data [7], both acrylic esters and acrylonitrile underwent Michael addition to l‐methyl‐3,4‐dihydroisoquinolines 1‐4 to yield the diesters 5‐9 or the dinitrile …
Number of citations: 3 onlinelibrary.wiley.com
R Kohta, Y Kotake, T Hosoya… - Journal of …, 2010 - Wiley Online Library
J. Neurochem. (2010) 114, 1291–1301. Abstract Substances that mimic the actions of causative gene products of familial Parkinson’s disease (PD) are candidate as causative agents of …
Number of citations: 27 onlinelibrary.wiley.com
BT Cho, CK Han - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
Enantioselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids (1) via asymmetric reduction of 1-substituted 3, 4-dihydroisoquinolines (2) and the corresponding iminium …
Number of citations: 7 koreascience.kr

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